molecular formula C17H24N2O2 B2544342 N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide CAS No. 864837-48-9

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide

Cat. No. B2544342
M. Wt: 288.391
InChI Key: FTOLEVIZRNWJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide, while not directly synthesized or characterized in the provided papers, is related to the class of compounds discussed in the research. These papers focus on the synthesis and characterization of various amide derivatives, which are structurally related to oxamides. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is reported, with a variety of aryl substituents including phenyl and naphthalen-1yl groups . Additionally, N-hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis . These studies contribute to the broader understanding of amide chemistry, which is relevant to the analysis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide.

Synthesis Analysis

The synthesis of related compounds involves the use of different reagents and conditions to introduce the desired functional groups onto the cyclohexane or heterocyclic rings. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is likely to involve the reaction of cyclohexanecarboxamide with aryl isothiocyanates to introduce the arylcarbamothioyl moiety . Similarly, the preparation of N-hydroxyamide-containing heterocycles would involve the formation of the hydroxyamide group, which is a key functional group in oxamides . These methods could potentially be adapted for the synthesis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties. The molecular structure of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly be influenced by its substituents and the conformation of the cycloheptyl ring.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amide derivatives. For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under different conditions to form benzoxazines is discussed . Additionally, reactions leading to the formation of various heterocyclic rings from enaminone derivatives are reported . These reactions demonstrate the reactivity of amide and related functional groups, which could be extrapolated to predict the chemical behavior of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives are influenced by their molecular structure. The intramolecular hydrogen bond observed in the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide stabilizes the molecular conformation and could affect properties such as solubility and melting point . The effectiveness of N-hydroxyamide-containing heterocycles as additives for peptide synthesis suggests that these compounds have favorable reactivity profiles . The properties of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly depend on its molecular conformation and the presence of intramolecular interactions.

Future Directions

: Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data : What Is N-cycloheptyl-N’-(3,5-dimethylphenyl)oxamide : Buy N-cycloheptyl-N’-(3,5-dimethylphenyl)oxamide

properties

IUPAC Name

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOLEVIZRNWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.